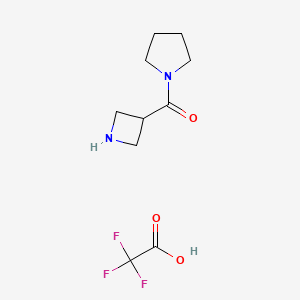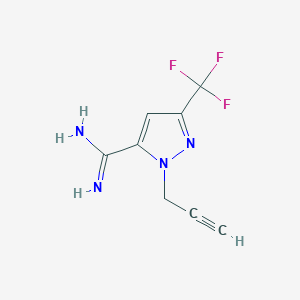![molecular formula C13H19N3 B1480826 6-ciclohexil-1-etil-1H-imidazo[1,2-b]pirazol CAS No. 2098010-53-6](/img/structure/B1480826.png)
6-ciclohexil-1-etil-1H-imidazo[1,2-b]pirazol
Descripción general
Descripción
6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H19N3 and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de imidazol, incluidos compuestos como el 6-ciclohexil-1-etil-1H-imidazo[1,2-b]pirazol, se ha reportado que exhiben significativas propiedades antimicrobianas . Estos compuestos pueden sintetizarse para atacar una variedad de bacterias y hongos patógenos, proporcionando una vía potencial para el desarrollo de nuevos antibióticos y agentes antifúngicos. Su mecanismo de acción a menudo involucra la interrupción de la síntesis de la pared celular microbiana o la interferencia con la síntesis de proteínas.
Terapéutica Anticancerígena
El núcleo imidazo[1,2-b]pirazol es un andamiaje prometedor en el diseño de fármacos anticancerígenos . La investigación ha demostrado que estos compuestos pueden inhibir la proliferación de células cancerosas al interferir con las vías de señalización celular o al inducir la apoptosis. Se pueden adaptar para atacar tipos específicos de células cancerosas, ofreciendo un enfoque más personalizado para el tratamiento del cáncer.
Agentes Antiinflamatorios
Se ha encontrado que los compuestos con una estructura imidazo[1,2-b]pirazol poseen actividades antiinflamatorias . Se pueden usar para desarrollar medicamentos que reduzcan la inflamación en condiciones como la artritis, el asma y la enfermedad inflamatoria intestinal. Su acción puede involucrar la inhibición de citoquinas proinflamatorias o la modulación de la función de las células inmunitarias.
Aplicaciones Antidiabéticas
Se sabe que la parte imidazol está involucrada en la regulación del metabolismo de la glucosa, lo que la convierte en un objetivo para el desarrollo de fármacos antidiabéticos . Los derivados del this compound podrían investigarse por su capacidad para mejorar la sensibilidad a la insulina o para estimular la secreción de insulina, proporcionando nuevas vías para el tratamiento de la diabetes.
Compuestos Antivirales
La investigación sobre derivados de imidazol también ha destacado su potencial como agentes antivirales . Estos compuestos pueden diseñarse para inhibir la replicación viral al atacar las enzimas virales o al evitar que el virus ingrese a las células huésped. Esto los convierte en candidatos valiosos para el desarrollo de tratamientos contra una gama de infecciones virales.
Propiedades Antioxidantes
El sistema de anillo imidazo[1,2-b]pirazol se ha asociado con propiedades antioxidantes . Los compuestos como el this compound podrían utilizarse en la prevención de enfermedades relacionadas con el estrés oxidativo al eliminar los radicales libres o al mejorar las defensas antioxidantes endógenas del cuerpo.
Acopladores de formación de colorantes fotográficos
Curiosamente, el núcleo imidazo[1,2-b]pirazol se ha utilizado en acopladores de formación de colorantes fotográficos . Estos compuestos son importantes en los materiales y procesos fotográficos, donde contribuyen a una mejor absorción y fidelidad del color. La estructura química única del this compound podría optimizarse para su uso en aplicaciones fotográficas de alta calidad.
Mecanismo De Acción
Target of Action
Imidazole-containing compounds have been reported to interact with a wide range of biological targets . For instance, they have shown potential as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets through various mechanisms, including radical reactions . The main donor–acceptor interaction in similar compounds is presumably happening between the malononitrile group, which is widely considered one of the strongest natural electron-withdrawing groups in organic chemistry, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1H-imidazole .
Biochemical Pathways
For instance, they have shown potential as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway .
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole-containing compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The properties of imidazole-containing compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as α-glucosidase, which is crucial for carbohydrate digestion . The inhibition of α-glucosidase by 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can help in controlling blood sugar levels, making it a potential candidate for diabetes treatment. Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing various cellular processes.
Cellular Effects
The effects of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole on different cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects. Moreover, 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of α-glucosidase, this compound prevents the enzyme from catalyzing the breakdown of carbohydrates . Additionally, 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . It may undergo degradation in the presence of certain enzymes or under extreme conditions. Long-term exposure to 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole has been associated with sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as improved glucose tolerance and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including liver toxicity and disruption of normal metabolic processes. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to affect the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in metabolite levels and metabolic flux . For instance, by inhibiting α-glucosidase, it reduces the breakdown of carbohydrates, thereby influencing glucose levels in the body.
Transport and Distribution
The transport and distribution of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can bind to various proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . The localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. For example, the presence of specific functional groups on 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can facilitate its transport to the nucleus, where it can interact with transcription factors and influence gene expression.
Propiedades
IUPAC Name |
6-cyclohexyl-1-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-2-15-8-9-16-13(15)10-12(14-16)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSBBRGZJRWABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






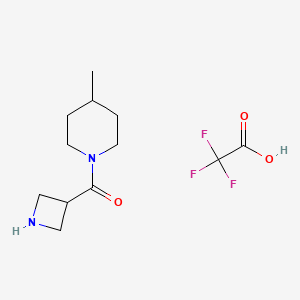

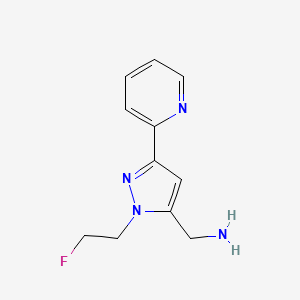
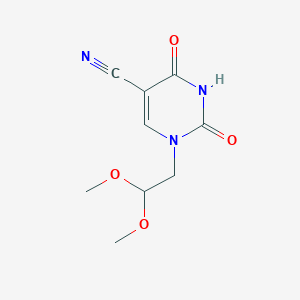
![1,1-Difluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B1480758.png)
